molecular formula C18H16ClN5O2 B6133083 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-METHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-METHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Cat. No.: B6133083
M. Wt: 369.8 g/mol
InChI Key: ANYPVGYABLUUSJ-UHFFFAOYSA-N
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Description

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-METHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a methoxyphenyl group, and a pyrazolopyridinone core.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-(4-methoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-10-17-13(11-3-5-12(26-2)6-4-11)9-16(25)20-18(17)24(23-10)15-8-7-14(19)21-22-15/h3-8,13H,9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYPVGYABLUUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-METHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the chloropyridazinyl intermediate: This step involves the chlorination of a pyridazine derivative under controlled conditions.

    Coupling with methoxyphenyl group: The chloropyridazinyl intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent.

    Cyclization to form the pyrazolopyridinone core: The final step involves cyclization to form the pyrazolopyridinone core, which is achieved through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-METHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-METHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-METHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-METHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as:

    1-(6-CHLORO-2-PYRIDINYL)METHYL-4-METHYLPIPERAZINE DIHYDROCHLORIDE: Similar in structure but with different functional groups.

    N-(6-METHOXY-3-PYRIDINYL)-3-THIOPHENECARBOXAMIDE: Contains a methoxypyridinyl group but differs in the core structure.

    1-(3-CHLOROBENZYL)-4-METHYLPIPERAZINE DIHYDROCHLORIDE: Shares the chlorobenzyl group but has a different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

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